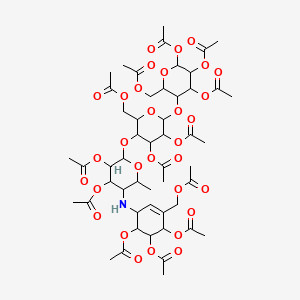

Acarbose Tridecaacetate

Description

Contextualization of Acarbose (B1664774) Tridecaacetate in Glycoscience Research

Acarbose tridecaacetate, a fully acetylated derivative of the well-known α-glucosidase inhibitor acarbose, holds a significant position in the field of glycoscience. While acarbose itself is a prominent therapeutic agent, its peracetylated form, this compound, serves as a crucial intermediate in synthetic chemistry and as a valuable tool for researchers. spectrasynth.com Its modified structure, with all hydroxyl groups replaced by acetate (B1210297) esters, alters its solubility and reactivity, making it a key subject of study in the chemical manipulation of complex oligosaccharides. The investigation of this compound provides insights into structure-activity relationships and the development of new glycosidase inhibitors.

The study of glycoscience, which encompasses the structure, function, and biology of carbohydrates (glycans), heavily relies on the availability of well-defined carbohydrate structures. This compound, as a protected form of acarbose, facilitates chemical modifications that are otherwise challenging to perform on the unprotected, highly polar parent molecule. This allows for the exploration of the pharmacophore of acarbose and the design of novel derivatives with potentially enhanced or altered biological activities.

Overview of Acarbose Analogs and Derivatives in Chemical Biology

Acarbose is a pseudotetrasaccharide that effectively inhibits α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates in the gut. wikipedia.org This inhibitory action forms the basis of its clinical use. In the realm of chemical biology, a wide array of acarbose analogs and derivatives have been synthesized and studied to probe the mechanisms of glycosidase inhibition and to develop new therapeutic agents. chemicalbook.com

These derivatives often involve modifications at various positions of the acarbose molecule. For instance, alterations to the cyclitol moiety, the amino-deoxyhexose, or the glycosidic linkages have been explored. psu.edu The synthesis of these analogs frequently employs protected intermediates, with this compound being a prime example of a fully protected derivative. The systematic modification of acarbose has led to the discovery of compounds with varied inhibitory profiles against different glycosidases, highlighting the intricate relationship between the structure of the inhibitor and its target enzyme.

Historical Development of this compound Research

The research on this compound is intrinsically linked to the total synthesis of acarbose. A landmark in this area was the first total synthesis of acarbose, which described the use of a peracetylated intermediate. In this pioneering work, the protected pseudotetrasaccharide derivative was subjected to acetolysis followed by acetylation to yield this compound. colab.ws This key intermediate was then O-deacetylated to afford the final product, acarbose. colab.ws

This synthetic route underscored the importance of this compound as a stable, characterizable intermediate that could be purified and subsequently converted to the active drug. Following this initial synthesis, research involving this compound has largely revolved around its role as a precursor in the synthesis of acarbose and its analogs. It continues to be a reference compound in studies aimed at developing more efficient synthetic pathways and novel carbohydrate-based inhibitors.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 117065-98-2 |

| Molecular Formula | C₅₁H₆₉NO₃₁ |

| Molecular Weight | 1192.08 g/mol |

| Appearance | White Solid |

| Storage | 2-8°C Refrigerator |

| Synonyms | O-2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1-4)-α-D-glucopyranose 1,2,3,6-Tetraacetate |

This data is compiled from chemical supplier information for research purposes. spectrasynth.comvivanls.com

Structure

2D Structure

Properties

IUPAC Name |

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYMLFJKYFQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69NO31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies

Biosynthetic Pathways of Acarbose (B1664774) and its Precursors

Acarbose is a pseudo-tetrasaccharide naturally produced by microorganisms, most notably bacteria of the genus Actinoplanes. mdpi.comspringernature.com The elucidation of its biosynthetic pathway has been a significant focus of research, providing a blueprint of the enzymatic reactions and genetic machinery required for its assembly. springernature.comnih.gov

The natural synthesis of acarbose is a multi-step process orchestrated by a series of specialized enzymes. springernature.com The complete pathway involves the assembly of two key structural components: GDP-valienol and a unique amino-trisaccharide. nih.gov

Key enzymatic reactions include:

The formation of GDP-valienol from valienol 7-phosphate, a reaction catalyzed by three distinct cyclitol-modifying enzymes. nih.gov

The synthesis of the aminotrisaccharide precursor, O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose, which is produced from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose (B56501) by the action of a glycosyltransferase named AcbI. nih.gov

The final and crucial assembly step is catalyzed by AcbS, a pseudoglycosyltransferase. springernature.comnih.gov Despite its high sequence similarity to AcbI, AcbS performs a fundamentally different reaction, catalyzing the formation of a non-glycosidic C-N bond that links the two major precursors to form the acarbose core. springernature.comnih.govnih.gov In some organisms, such as Streptomyces glaucescens, a bifunctional enzyme, GacI, can perform both glycosyltransferase and phosphatase activities at different stages of the pathway. acs.org

Table 1: Key Enzymes in Acarbose Biosynthesis

| Enzyme | Function | Organism Example | Citation |

|---|---|---|---|

| AcbI | Glycosyltransferase (GT); catalyzes the formation of a standard glycosidic bond. | Actinoplanes sp. SE50/110 | springernature.comnih.govnih.gov |

| AcbS | Pseudoglycosyltransferase (PsGT); catalyzes the formation of a non-glycosidic C-N bond. | Actinoplanes sp. SE50/110 | springernature.comnih.govnih.gov |

| AcbV | L-glutamic acid-dependent enzyme; introduces the nitrogen atom into the acarbose structure. | Actinoplanes sp. SE50/110 | frontiersin.org |

| GacI | Bifunctional Glycosyltransferase-Phosphatase; performs two different steps in the pathway. | Streptomyces glaucescens GLA.O | acs.org |

The enzymes responsible for acarbose production are encoded within dedicated gene clusters. In Actinoplanes sp. SE50/110, this is known as the acb gene cluster, while in Streptomyces glaucescens, it is the gac cluster. acs.orgfrontiersin.org Bioinformatic analysis of these clusters has revealed distinct genetic organizations, suggesting variations in the biosynthetic pathways among different producing organisms. acs.org

The biosynthesis begins with precursors from primary metabolism, including sedoheptulose (B1238255) 7-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and glucose 1-phosphate. frontiersin.org Genetic studies have identified 15 unique genes within the acb cluster that are essential for acarbose production. frontiersin.org The expression of these genes is complex and often dependent on the growth phase of the microorganism, with transcript abundance for acb genes decreasing as the culture enters the stationary phase. nih.gov

A key mechanistic discovery was the distinct catalytic activities of the homologous enzymes AcbI and AcbS. springernature.com While AcbI facilitates a conventional glycosylation to form a C-O-C glycosidic bond, AcbS catalyzes the unusual C-N bond formation, a critical step in assembling the final pseudo-oligosaccharide structure. springernature.comnih.gov

Targeted Derivatization Chemistry of Acarbose Tridecaacetate

Acarbose and its derivatives serve as scaffolds for further chemical modification to explore structure-activity relationships or create new chemical probes. The synthesis of this compound is itself a form of derivatization, converting the highly polar, water-soluble acarbose into a lipophilic, fully protected molecule that is more amenable to organic solvents and further synthetic manipulations.

Recent research has explored novel methods for the derivatization of unprotected saccharides, including acarbose. One such approach is radical C-glycosylation, which allows for the direct formation of a carbon-carbon bond at the anomeric position through C-OH bond activation, creating C-glycoside analogues without the need for traditional protection-deprotection steps. nih.govacs.org Such derivatization strategies open new avenues for modifying the core structure of acarbose to generate novel compounds with potentially different biological activities.

Table of Mentioned Chemical Compounds

Strategies for Acetylation of Acarbose

The total synthesis of acarbose culminates in a final acetylation step to yield this compound. A key strategy involves the coupling of a protected trisaccharide epoxide with a protected valienamine (B15573) derivative, followed by deprotection and exhaustive acetylation.

One documented synthesis begins with 1",6"-anhydromaltotriose, which undergoes a series of reactions to introduce an epoxide functional group. psu.edu This epoxide is then coupled with a protected form of (+)-valienamine. psu.edu Following the coupling reaction, the protecting groups are removed, and the resulting molecule is acetylated. psu.edu The acetolysis of the protected acarbose intermediate (protected with isopropylidene groups) is carried out using a mixture of acetic acid, acetic anhydride (B1165640), and concentrated sulfuric acid at room temperature. psu.edu This reaction quantitatively yields the α-anomer of this compound. psu.edu

The structure of this compound is confirmed through proton nuclear magnetic resonance (¹H NMR) spectroscopy. psu.edu The final O-deacetylation of this compound can then be performed to produce acarbose. psu.edu

Table 1: Key Reagents in the Synthesis of this compound

| Step | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Epoxide Formation | Methanolic sodium methoxide | To form the epoxide on the trisaccharide precursor. | psu.edu |

| Coupling | Propan-2-ol-DMF | Solvent for the reaction between the epoxide and amine. | psu.edu |

| Deprotection | Aqueous acetic acid | To remove isopropylidene protecting groups. | psu.edu |

| Acetylation | Acetic acid-acetic anhydride-conc. sulphuric acid (30:70:1) | To acetylate all hydroxyl groups, yielding this compound. | psu.edu |

| Final Deprotection | Methanolic sodium methoxide | To remove acetate (B1210297) groups to form acarbose. | psu.edu |

Other Selective Chemical Modifications

Beyond complete acetylation, acarbose can undergo various other selective chemical modifications, including silylation, other acylation and alkylation reactions, and enzymatic glycosylation.

For analytical purposes such as gas chromatography (GC), the polarity of complex carbohydrates like acarbose must be reduced to increase their volatility. Silylation is a common derivatization technique used for this purpose. This process involves replacing the active hydrogen atoms in the hydroxyl groups of the molecule with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt

The silylation of complex molecules is often a critical step before GC-mass spectrometry (GC-MS) analysis to ensure the components are volatile enough for separation. nih.gov The procedure typically involves dissolving the sample in a suitable solvent and treating it with a silylation agent.

Common Reagents and Solvents for Silylation:

Silylation Agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used and efficient reagent for this purpose. nih.govnih.govresearchgate.net N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) is another effective agent. rsc.org

Solvents: The reaction is often carried out in a dry solvent. Pyridine (B92270) is commonly used, nih.govresearchgate.netrsc.org although other solvents like dimethylformamide (DMF) have also been shown to be effective. lmaleidykla.lt

The process generally involves heating the sample with the silylation reagent in the chosen solvent to ensure the reaction goes to completion. nih.govresearchgate.net For instance, a common method involves adding dry pyridine and BSTFA to the sample and heating the mixture. nih.govresearchgate.net

Table 2: Silylation Reagents for GC Analysis

| Reagent | Abbreviation | Common Solvent(s) | Reference(s) |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Pyridine, Dimethylformamide (DMF) | lmaleidykla.ltnih.govnih.govresearchgate.net |

| N-methyl-N-trimethylsilyltrifluoracetamide | MSTFA | Pyridine | rsc.org |

Acylation and alkylation reactions are fundamental methods for modifying the structure of molecules like acarbose.

Acylation is the process of introducing an acyl group (R-C=O) into a compound. Acetylation, as described for this compound, is a specific type of acylation. Other acylation reactions can be performed using different acylating agents to introduce various functional groups, potentially altering the molecule's properties. Friedel-Crafts acylation is a classic example of this type of reaction, typically used on aromatic rings. ijpsonline.com For a molecule like acarbose, acylation would primarily target the numerous hydroxyl groups and the secondary amine.

Alkylation involves the transfer of an alkyl group from one molecule to another. In the context of acarbose, the nitrogen atom of the valienamine moiety and the oxygen atoms of the hydroxyl groups are potential sites for alkylation. core.ac.uk Methods for alkylation can vary, from using alkyl halides to more complex procedures. For instance, S-alkylation reactions are used to form carbon-sulfur bonds, while Friedel-Crafts alkylation creates carbon-carbon bonds on aromatic substrates. ijpsonline.comresearchgate.net Some enzymatic methods have also been developed that utilize prenyltransferases to catalyze Friedel-Crafts alkylation on various substrates. researchgate.net

Enzymatic glycosylation offers a highly selective method for modifying acarbose under mild reaction conditions, which is often preferable to chemical methods. researchgate.net Enzymes can catalyze the transfer of sugar moieties to the acarbose structure, creating new analogues.

A notable example is the use of the enzyme AcbE from Actinoplanes sp. SE50/110. This enzyme catalyzes the glycosylation of acarbose to produce new acarviostatin-like compounds. nih.gov In a reaction using acarbose as the acceptor substrate and maltooligosaccharides as the donor, AcbE was found to produce two primary products:

Acarstatin A: O-α-D-maltosyl-(1→4)-acarbose

Acarstatin B: O-α-D-maltotriosyl-(1→4)-acarbose

These enzymatic modifications occur at the non-reducing end of the acarbose molecule. nih.gov This approach highlights the potential to generate a diverse range of acarbose analogs with potentially enhanced biological activities. nih.gov Furthermore, "in situ" enzymatic experiments have been designed to elongate acarbose-related inhibitors, demonstrating the feasibility of using enzymes to build more complex structures from an acarbose template. rcsb.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| (+)-valienamine |

| 1",6"-anhydromaltotriose |

| Acarbose |

| This compound |

| Acarstatin A |

| Acarstatin B |

| Acetic acid |

| Acetic anhydride |

| Dimethylformamide (DMF) |

| Maltooligosaccharides |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) |

| O-α-D-maltosyl-(1→4)-acarbose |

| O-α-D-maltotriosyl-(1→4)-acarbose |

| Propan-2-ol |

| Pyridine |

Structural Characterization and Analytical Methodologies

Advanced Spectroscopic Techniques for Elucidation of Acarbose (B1664774) Tridecaacetate Structure

Spectroscopic methods are indispensable for confirming the covalent structure and determining the three-dimensional conformation of Acarbose Tridecaacetate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed insights into the molecular framework.

NMR spectroscopy is a powerful tool for the detailed structural analysis of acetylated oligosaccharides in solution. For this compound, both ¹H and ¹³C NMR are utilized to assign the chemical environment of each proton and carbon atom. The acetylation of the hydroxyl groups leads to a significant downfield shift of the attached protons and carbons, a phenomenon that aids in the confirmation of complete acetylation.

In ¹H NMR, the ring protons of the carbohydrate moieties typically appear in the 3-6 ppm range, with the anomeric protons resonating further downfield between 4.5 and 5.5 ppm. The methyl protons of the thirteen acetate (B1210297) groups will give rise to a series of sharp singlet peaks, typically in the upfield region of the spectrum.

¹³C NMR spectroscopy offers a wider spectral dispersion, with ring carbons generally resonating between 60-110 ppm. The anomeric carbons are characteristically found in the 90-100 ppm range, while the carbonyl carbons of the acetate groups appear significantly further downfield.

Conformational analysis of the glycosidic linkages is achieved through the measurement of scalar (J) couplings and Nuclear Overhauser Effects (NOEs). The magnitude of three-bond proton-proton (³JH,H) coupling constants across the glycosidic bond provides information about the dihedral angles, which in turn helps to define the spatial relationship between the sugar rings. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and for identifying through-bond correlations that establish the connectivity of the entire molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Peracetylated Oligosaccharides

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric Protons (H-1) | 4.5 - 5.5 | 90 - 100 |

| Ring Protons | 3.0 - 5.0 | 60 - 80 |

| Acetyl Methyl Protons | 1.9 - 2.2 | 20 - 22 |

| Acetyl Carbonyl Carbons | N/A | 169 - 172 |

Mass spectrometry is a key technique for determining the molecular weight of this compound and confirming its elemental composition. Due to the increased molecular weight and reduced polarity upon acetylation, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed.

In a typical ESI-MS experiment, this compound would be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The calculated monoisotopic mass of this compound (C₅₁H₇₁NO₃₂) is 1193.3960 g/mol .

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which is used to confirm the elemental formula of the compound. By comparing the experimentally measured exact mass with the theoretical mass, the elemental composition can be verified with a high degree of confidence, typically within a few parts per million (ppm). This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID).

The fragmentation of peracetylated oligosaccharides is well-characterized and primarily involves the cleavage of glycosidic bonds. wikipedia.orgucdavis.edu Following the nomenclature established by Domon and Costello, these cleavages result in B and Y-type ions from the non-reducing and reducing ends, respectively. Cross-ring cleavages (A and X-type ions) can also occur, providing information about the linkage positions between the sugar units. wikipedia.org

The fragmentation pattern of this compound would be expected to show sequential losses of acetylated monosaccharide units, allowing for the determination of the sequence of the pseudo-tetrasaccharide core. The observation of specific fragment ions corresponding to the acetylated valienamine (B15573), 4-amino-4,6-dideoxyglucose, and the two terminal glucose units would provide definitive structural confirmation.

Table 2: Expected MS/MS Fragment Ions for this compound

| Ion Type | Description | Expected m/z (for [M+H]⁺) |

| Y-ions | Fragments containing the reducing end | Varies based on cleavage site |

| B-ions | Fragments containing the non-reducing end | Varies based on cleavage site |

| Neutral Losses | Loss of acetic acid or ketene | M - 60 or M - 42 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. The choice of chromatographic technique is dictated by the physicochemical properties of the acetylated compound.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Due to the non-polar nature of the fully acetylated compound, normal-phase chromatography is often the method of choice. A typical normal-phase HPLC system would utilize a silica (B1680970) or aminopropyl-bonded stationary phase.

The mobile phase would consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate or isopropanol. A gradient elution, where the proportion of the polar solvent is gradually increased, is often used to achieve optimal separation of the target compound from any starting material (Acarbose) or partially acetylated byproducts.

Detection can be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as acetylated carbohydrates lack a strong UV chromophore. thermofisher.com Refractive Index (RI) detection is also a possibility for isocratic separations.

Table 3: Representative HPLC Conditions for Peracetylated Oligosaccharides

| Parameter | Condition |

| Column | Silica Gel, 5 µm |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethyl Acetate |

| Gradient | 10% to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of the acetylation reaction of Acarbose and to guide the purification process. A silica gel plate is typically used as the stationary phase.

The mobile phase, or eluent, is a solvent system similar to that used in normal-phase HPLC, often a mixture of hexane and ethyl acetate. The less polar this compound will have a higher Retention Factor (Rf) value and travel further up the plate compared to the highly polar, unreacted Acarbose and any partially acetylated intermediates.

Visualization of the spots on the TLC plate can be achieved by staining with a reagent that reacts with carbohydrates, such as a p-anisaldehyde solution or a ceric ammonium molybdate (B1676688) stain, followed by gentle heating. This allows for a quick assessment of the reaction's completeness and the purity of the isolated product.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for verifying the stoichiometric formula of a newly synthesized or isolated substance, such as this compound. By comparing the experimentally determined percentages of constituent elements (typically carbon, hydrogen, and nitrogen) with the theoretical values calculated from the proposed chemical formula, researchers can confirm the compound's empirical and molecular formula, and assess its purity.

For this compound, the established molecular formula is C₅₁H₆₉NO₃₁. Based on this formula, the theoretical elemental composition can be calculated with a high degree of precision. The molecular weight of this compound is 1192.08 g/mol .

The theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are derived from the atomic weights of the elements and the molecular weight of the compound. These theoretical values serve as a benchmark against which experimental results are compared.

Below is a data table outlining the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 51 | 612.51 | 51.38 |

| Hydrogen | H | 1.008 | 69 | 69.552 | 5.83 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 1.18 |

| Oxygen | O | 16.00 | 31 | 496.00 | 41.61 |

| Total | 1192.072 | 100.00 |

Enzymatic Interactions and Mechanistic Studies in Vitro Focus

Competitive and Reversible Inhibition Kinetics of Alpha-Glucosidases

Acarbose (B1664774) is a pseudo-tetrasaccharide that acts as a competitive and reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine. wikipedia.orgdrugbank.comnih.gov This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby delaying glucose absorption. myendoconsult.compatsnap.com

Mechanism of Action against Intestinal Alpha-Glucosidases (e.g., Maltase-Glucoamylase, Sucrase-Isomaltase)

Intestinal α-glucosidases, such as sucrase-isomaltase and maltase-glucoamylase, are crucial for the final steps of carbohydrate digestion. myendoconsult.com Acarbose mimics the structure of oligosaccharides and binds with high affinity to the active sites of these enzymes. drugbank.comnih.gov This binding is competitive, meaning acarbose vies with dietary carbohydrate substrates for access to the enzyme's catalytic site. nih.govmyendoconsult.com By occupying the active site, it prevents the hydrolysis of α-1,4-glycosidic bonds in disaccharides and oligosaccharides. myendoconsult.com The inhibitory potency of acarbose varies among the different α-glucosidases, with a general rank order of glucoamylase > sucrase > maltase > isomaltase. drugbank.comnih.gov This targeted inhibition effectively delays the generation and subsequent absorption of glucose. patsnap.com

Interaction with Pancreatic Alpha-Amylase

In addition to its potent effect on brush-border α-glucosidases, acarbose also inhibits pancreatic α-amylase. drugbank.comnih.gov This enzyme is found in the intestinal lumen and is responsible for the initial breakdown of complex starches into smaller oligosaccharides. drugbank.comnih.gov The inhibition of pancreatic α-amylase is also competitive and reversible. nih.gov However, its inhibitory effect on α-amylase is generally weaker compared to its effect on α-glucosidases. nih.gov By hindering the activity of both pancreatic α-amylase and intestinal α-glucosidases, acarbose provides a comprehensive mechanism for delaying carbohydrate digestion. drugbank.comub.edu

Binding Affinity and Specificity Profiling

The efficacy of acarbose and its analogues is rooted in their strong binding affinity and specificity for the active sites of target enzymes.

Identification of Key Amino Acid Residues in Enzyme Active Sites

Molecular docking and structural studies have identified key amino acid residues within the active sites of α-glucosidases that are crucial for inhibitor binding. For instance, studies on analogues have shown that interactions such as hydrogen bonds with residues like Ser244, His245, Ser281, His289, and Asn412, as well as charged interactions with residues like Glu276, are critical for the binding of acarbose. nih.gov Other studies have highlighted interactions with residues such as TYR158, GLN353, and GLU411 as being significant for the high inhibitory efficacy of related compounds. researchgate.net The specific arrangement and nature of these interactions dictate the binding affinity and inhibitory potency of the molecule.

Structure-Activity Relationship (SAR) Studies for Enzymatic Inhibition

Structure-activity relationship (SAR) studies explore how the chemical structure of a molecule influences its biological activity. For acarbose and its derivatives, SAR studies have provided insights into the features necessary for potent enzymatic inhibition. Modifications to the acarbose structure can significantly alter its inhibitory profile. For example, the synthesis of various derivatives has shown that the addition or modification of certain functional groups can enhance inhibitory activity against α-glucosidase and α-amylase. acs.org The core pseudo-tetrasaccharide structure is fundamental to its activity, providing the necessary framework for recognition and binding within the enzyme's active site.

Studies on Analogous Compounds and Their Inhibitory Effects

Research into analogues of acarbose has been instrumental in understanding the nuances of α-glucosidase and α-amylase inhibition. These studies provide a basis for designing new inhibitors with improved efficacy and specificity.

For example, acarbose analogues containing cellobiose and lactose structures have been shown to be potent competitive inhibitors of β-glucosidase and α-glucosidase, with one lactose analogue being 6.4-fold more effective as a competitive inhibitor for α-glucosidase than acarbose itself. nih.govresearchgate.net Other analogues, such as isoacarbose and acarviosine-glucose, have demonstrated different inhibitory profiles. nih.gov Isoacarbose was found to be a more effective inhibitor of α-amylase, while acarviosine-glucose was a significantly more potent inhibitor of baker's yeast α-glucosidase than acarbose. nih.gov These findings underscore how structural modifications can fine-tune the inhibitory specificity and potency.

In Vitro Studies on Glucose Metabolism Modulation

The primary mechanism of acarbose involves delaying carbohydrate digestion, thereby modulating the rate of glucose absorption. nih.gov This has been investigated directly using isolated intestinal systems.

Studies using an in vitro perfused preparation of isolated rat small intestine have been conducted to assess the direct impact of acarbose on glucose handling. researchgate.netnih.gov When preparations were perfused without any luminal sugar, the presence of acarbose in the intestinal lumen did not alter the total amount of glucose recovered in the portal effluent. nih.gov Furthermore, the portal concentrations of lactate, pyruvate, and alanine remained unchanged. researchgate.netnih.gov These results strongly suggest that acarbose does not directly influence the metabolic utilization or processing of glucose that has already been absorbed and translocated from the intestinal lumen. researchgate.netnih.gov Its action is localized to the inhibition of carbohydrate breakdown within the intestine rather than on subsequent cellular glucose metabolism. researchgate.net

The effect of acarbose on disaccharide metabolism is more direct and pronounced. Using the same in vitro perfused rat small intestine-pancreas model, the administration of sucrose into the intestinal lumen led to a clear increase in glucose concentration in the portal vein. researchgate.netnih.gov However, when acarbose was co-administered, this rise in portal glucose was severely reduced. researchgate.netnih.gov

At the end of the experiment, the intestinal content of sucrose was found to be significantly higher in the presence of acarbose, while the free glucose concentration within the intestine remained low. researchgate.netnih.gov This demonstrates that acarbose effectively inhibits the hydrolysis of sucrose into its constituent monosaccharides (glucose and fructose), leading to an accumulation of the disaccharide in the intestinal lumen and preventing the subsequent absorption and appearance of glucose in the portal circulation. researchgate.netnih.gov

Table 3: Effect of Acarbose on Sucrose Metabolism in Perfused Rat Intestine

| Condition | Portal Glucose Concentration | Intestinal Sucrose Content | Intestinal Glucose Content | Source |

|---|---|---|---|---|

| Sucrose Administration (Control) | Clear Increase | Low | Low (0.29 +/- 0.09 mmol/l) | researchgate.netnih.gov |

| Sucrose + Acarbose Administration | Severely Reduced Increase | Significantly Higher | Low (0.20 +/- 0.08 mmol/l) | researchgate.netnih.gov |

Molecular Modeling and Computational Approaches

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding of ligands like Acarbose (B1664774) Tridecaacetate to their target enzymes.

Molecular docking simulations could predict how Acarbose Tridecaacetate fits into the active site of a target enzyme, such as α-glucosidase. The algorithm would explore various possible conformations of the ligand within the enzyme's binding pocket and rank them based on a scoring function. This would reveal the most probable binding mode and the specific amino acid residues involved in the interaction. Understanding the precise orientation of the tridecaacetate moiety and the core acarbose structure would be critical in explaining its inhibitory activity.

A key output of molecular docking is the estimation of the binding energy, which correlates with the binding affinity between the ligand and the enzyme. A lower binding energy typically suggests a more stable and potent inhibitor. For this compound, these calculations would provide a quantitative measure of its potential inhibitory strength against target enzymes. This data is invaluable for comparing its efficacy with other inhibitors and for guiding chemical modifications to improve binding.

Due to the absence of specific molecular docking studies on this compound in the available literature, a data table of its binding energies cannot be provided at this time.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a biological system over time. These simulations can offer deeper insights into the stability of the this compound-enzyme complex and any conformational changes that may occur upon binding.

Following an initial docking pose, an MD simulation would be performed to observe the stability of the this compound-enzyme complex in a simulated physiological environment. This analysis would reveal how the ligand and protein move and interact over a period of time, confirming the stability of the predicted binding mode. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of individual residues.

MD simulations can provide a step-by-step view of the molecular interactions that are crucial for the inhibitory mechanism. For this compound, these simulations could illustrate how the molecule induces conformational changes in the enzyme that may prevent the natural substrate from binding or being processed. This level of detail is fundamental for a comprehensive understanding of its mechanism of action at an atomic resolution.

As specific molecular dynamics simulation data for this compound is not publicly available, a data table summarizing these findings cannot be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

A QSAR model for this compound and its analogues could be developed to predict the inhibitory activity of new, unsynthesized derivatives. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related compounds with known activities. A statistical model would then be built to correlate these descriptors with the biological activity. Such a model would be a powerful tool for prioritizing the synthesis of novel derivatives with potentially enhanced efficacy. The development of a robust QSAR model, however, is contingent on the availability of a dataset of structurally diverse analogues and their corresponding experimental activities, which is not currently available for this compound.

Identification of Structural Features Influencing Inhibitory Potency

The inhibitory potency of acarbose and its derivatives against α-glucosidase is intrinsically linked to their structural characteristics, which allow them to mimic the natural carbohydrate substrates and bind effectively to the enzyme's active site. Molecular docking and structural analysis studies reveal that the pseudosaccharide structure of acarbose is fundamental to its function. nih.govsemanticscholar.org The molecule's various hydroxyl (-OH) groups are paramount, forming a network of hydrogen bonds with key amino acid residues in the active site of α-glucosidase, such as Aspartate and Glutamate. semanticscholar.org This interaction competitively blocks the enzyme from hydrolyzing dietary carbohydrates. nih.govresearchgate.net

Predictive Models for Novel Inhibitor Design

Predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for designing novel and more potent α-glucosidase inhibitors. nih.govresearchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.orgresearchgate.net These models are built using a "training set" of molecules with known inhibitory activities to derive an equation that can then predict the activity of new, untested compounds. nih.gov

A typical QSAR study for α-glucosidase inhibitors involves calculating a variety of molecular descriptors for each compound, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

A robust QSAR model, validated with a "test set" of compounds, can guide the rational design of new inhibitors by predicting how specific structural modifications will affect inhibitory potency. researchgate.net For instance, a QSAR model developed from a library of acarbose analogs would likely predict a very low inhibitory activity for this compound. The model would capture the negative impact of replacing hydrogen-bond-donating hydroxyl groups with bulky, non-polar acetate (B1210297) groups, highlighting the importance of hydrophilicity and hydrogen-bonding potential for effective inhibition. acs.org

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netredalyc.org It provides valuable insights into the geometric and electronic properties of carbohydrate-based inhibitors like this compound, which are difficult to ascertain through experimental means alone. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and a range of electronic descriptors that govern molecular reactivity and intermolecular interactions. redalyc.orgnih.gov

For a molecule like this compound, DFT calculations can elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov Another critical property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus likely to engage in electrostatic interactions.

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and non-covalent interactions with the enzyme. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution, showing electrophilic and nucleophilic sites. | Reveals sites for potential electrostatic interactions and hydrogen bonding (as an acceptor). |

Pharmacophore Modeling for Target-Based Design

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. nih.govresearchgate.net For α-glucosidase, a pharmacophore model can be generated based on the known binding mode of a potent inhibitor like acarbose within the enzyme's active site. nih.govresearchgate.net

The process begins with the crystal structure of the α-glucosidase-acarbose complex. nih.gov From this structure, key interaction points are identified and translated into pharmacophoric features. For acarbose, these features typically include:

Hydrogen Bond Donors (HBD): Derived from the numerous hydroxyl groups.

Hydrogen Bond Acceptors (HBA): From the oxygen atoms of the hydroxyl and glycosidic linkages.

Hydrophobic/Aromatic Features: While less prominent in acarbose, these can be important for other inhibitors. researchgate.net

Once generated and validated, this 3D pharmacophore model serves as a template or filter in virtual screening campaigns. herbmedpharmacol.com Large chemical databases are searched for molecules that spatially match these defined features. This approach efficiently identifies novel compounds that are likely to bind to the α-glucosidase active site and act as inhibitors.

When this compound is evaluated against such a pharmacophore model derived from acarbose, it would show a poor fit. The acetylation of its hydroxyl groups means it lacks the crucial hydrogen bond donor features that are essential components of the pharmacophore. nih.gov This mismatch demonstrates why this compound would not be selected as a potential inhibitor in a pharmacophore-based virtual screening and underscores the utility of this method in distinguishing between active and inactive derivatives.

Advanced Research Applications in Glycochemistry

Development of Novel Glycosidase Inhibitors Based on Acarbose (B1664774) Tridecaacetate Scaffold

The structural framework of acarbose, often referred to as the acarbose scaffold, provides a valuable template for the design and synthesis of new and improved glycosidase inhibitors. Acarbose Tridecaacetate is a key intermediate in the chemical synthesis of these novel analogs, allowing for selective modifications that can enhance inhibitory activity, selectivity, and pharmacokinetic properties.

Rational Design of Acarbose Analogs

The rational design of acarbose analogs leverages the known structure-activity relationships of acarbose with its target enzymes, primarily α-glucosidases and α-amylases. The valienamine (B15573) moiety within the acarbose structure is recognized as the key pharmacophore responsible for its inhibitory action. researchgate.net this compound, with its protected hydroxyl groups, allows chemists to selectively deprotect and modify specific positions on the molecule. This chemical flexibility enables the introduction of various functional groups to probe interactions with the active sites of glycosidases. For instance, modifications can be aimed at increasing the binding affinity for the target enzyme or altering the selectivity towards specific glycosidases.

Screening of New Inhibitor Scaffolds

The development of novel α-glucosidase inhibitors is an active area of research, with a continuous search for compounds that offer improved efficacy and fewer side effects compared to existing drugs like acarbose. nih.gov Virtual screening and molecular docking studies are often employed to identify new chemical scaffolds that can mimic the binding of acarbose to α-glucosidase. banglajol.info Furthermore, synthetic libraries of compounds based on the acarbose scaffold can be created, and this compound is an essential starting material for generating such libraries. These libraries can then be screened for their inhibitory activity against a panel of glycosidases to identify lead compounds for further development.

Utilization as a Molecular Tool in Biochemical Studies

This compound, and the acarbose molecule it can be readily converted to, are invaluable tools for the biochemical investigation of carbohydrate-active enzymes. As a potent and well-characterized inhibitor, acarbose is often used as a reference standard in studies screening for new α-glucosidase and α-amylase inhibitors from natural or synthetic sources. wikipedia.org

The peracetylated nature of this compound makes it suitable for use in cell-based assays where increased membrane permeability is desired. Once inside the cell, intracellular esterases can hydrolyze the acetate (B1210297) groups, releasing the active acarbose molecule. This allows for the study of intracellular glycosidases and their role in various cellular processes. While not extensively documented, the potential for this compound to be used in the development of activity-based probes for identifying and characterizing novel glycosidases is an emerging area of interest.

Affinity Chromatography for Enzyme Purification

Affinity chromatography is a powerful technique for purifying proteins, including enzymes, based on their specific binding to a ligand immobilized on a solid support. Acarbose, with its high affinity for α-glucosidases and α-amylases, is an excellent ligand for this purpose. The chemical structure of this compound makes it amenable to chemical linkage to a chromatography matrix.

The process typically involves the de-acetylation of this compound to expose a hydroxyl group, which can then be activated and covalently coupled to a solid support, such as agarose beads. The resulting acarbose-affinity matrix can then be used to selectively bind and purify α-glucosidases and related enzymes from complex biological mixtures. This method has been successfully employed for the purification of glucoamylases. nih.gov

Research on Enzymatic Synthesis of Acarbose Analogs (e.g., Acarstatins)

The enzymatic modification of acarbose has emerged as a promising strategy for the synthesis of novel analogs with enhanced biological activities. This compound can serve as a protected precursor in chemoenzymatic synthesis strategies. In such approaches, chemical modifications can be performed on the acetylated scaffold, followed by enzymatic deprotection or further modification.

A notable example of enzymatic modification of the parent compound, acarbose, is the synthesis of acarstatins. The glycosyltransferase AcbE from Actinoplanes sp. has been shown to catalyze the glycosylation of acarbose to produce acarstatins A and B. nih.gov These analogs exhibit significantly improved inhibitory activity against α-amylase compared to acarbose. nih.gov While this specific research utilized acarbose directly, the principles of enzymatic modification could potentially be applied to derivatives synthesized from this compound to create a wider range of novel inhibitors. The complete biosynthetic pathway of acarbose has been elucidated, providing further insights into the enzymes that can be harnessed for such synthetic purposes. nih.gov

Stability and Degradation Pathways Non Clinical Focus

Intrinsic Stability Studies of Acarbose (B1664774) Tridecaacetate

Investigation of Degradation Under Exaggerated Conditions

Studies on acarbose under exaggerated conditions, such as elevated temperature and humidity, reveal its susceptibility to degradation. When the water content of acarbose-containing formulations exceeds approximately 6% by weight, a notable decrease in the active component is observed, particularly during storage at high temperatures (e.g., 60°C for six weeks). This degradation is often accompanied by a visible change in appearance, with the white powder turning light yellow to light brown google.com.

For instance, storage of acarbose tablets for four weeks under conditions of 30°C and 90% humidity resulted in weight increase, decreased hardness, and discoloration, although the component content remained unchanged in that specific timeframe google.com. This indicates that physical degradation precedes chemical breakdown under these stress conditions.

| Condition | Duration | Observed Effects on Acarbose | Reference |

|---|---|---|---|

| Water Content > 6% at 60°C | 6 weeks | Decreased acarbose content, discoloration. | google.com |

| 20°C, 75% Humidity | 4 weeks | Weight increase, drop in hardness, appearance change (white to light yellow/brown). | google.com |

| 30°C, 90% Humidity | 4 weeks | Weight increase, drop in hardness, appearance change (white to light yellow/brown). | google.com |

Identification of Degradation Products

The degradation of acarbose, particularly through enzymatic pathways, leads to the formation of specific products. One such pathway involves hydrolysis catalyzed by glucosidases. This process can break down acarbose into smaller components such as acarviosine-glucose and subsequently acarviosine, both of which exhibit low inhibitory activity towards α-amylase nih.govresearchgate.net. The identification of these and other related substances as impurities is a crucial aspect of quality control in the production of acarbose researchgate.net.

Chemical Transformation and Rearrangement Mechanisms

The interaction of acarbose with digestive enzymes is not limited to simple inhibition but also involves complex chemical transformations.

Pancreatic Alpha-Amylase Catalyzed Rearrangement of Acarbose

A significant and well-studied transformation is the enzymatic rearrangement of acarbose catalyzed by human pancreatic α-amylase. This process involves multiple rounds of hydrolysis and condensation, ultimately leading to the formation of a tightly bound, suicide-type pseudo-pentasaccharide product that acts as a potent inhibitor at the enzyme's active site nih.govnih.govacs.org. The initial structure of acarbose, with its restricted availability of hydrolyzable bonds and the presence of the transition state-like acarviosine group, facilitates this rearrangement and synthesis of the final inhibitory product nih.govacs.org.

Resistance of Analogs to Enzymatic Transformation

In contrast to acarbose, certain structural analogs exhibit resistance to this enzymatic rearrangement. Mechanistic studies have shown that compounds like isoacarbose and acarviosine-glucose are resistant to this transformation by human pancreatic α-amylase nih.govacs.org. Isoacarbose's resistance is attributed to its unique terminal α-(1-6) linkage to glucose nih.govacs.org. Similarly, acarviosine-glucose, which has one fewer glucose unit than acarbose, is also not rearranged by the enzyme nih.govacs.org.

More recently discovered analogs, such as acarstatins A and B, have demonstrated partial resistance to degradation by acarbose-preferred glucosidase and complete resistance to inactivation through phosphorylation by microbiome-derived kinases nih.govresearchgate.net.

| Compound | Rearrangement by Pancreatic α-Amylase | Degradation by Acarbose-preferred Glucosidase | Inactivation by Kinase Phosphorylation | Reference |

|---|---|---|---|---|

| Acarbose | Yes | Yes | Yes | nih.govnih.govacs.org |

| Isoacarbose | No | Not specified | Not specified | nih.govacs.org |

| Acarviosine-glucose | No | Yes (as a product of acarbose degradation) | Not specified | nih.govnih.govacs.org |

| Acarstatin A | Not specified | Partial Resistance | Complete Resistance | nih.govresearchgate.net |

| Acarstatin B | Not specified | Partial Resistance | Complete Resistance | nih.govresearchgate.net |

Storage Conditions and Stability Profile in Research Settings

Given the hygroscopic and oxygen-sensitive nature of the parent compound acarbose, specific storage conditions are crucial to maintain its integrity in research settings. For Acarbose Tridecaacetate, suppliers typically recommend storage at 2-8°C.

For acarbose, stability is markedly improved when it is kept under moisture-proof conditions and in an atmosphere substantially free of oxygen google.com. This dual approach can completely prevent the discoloration that occurs from exposure to humidity and air google.comgoogle.com. Optimal storage involves using substantially gas-impermeable containers with low oxygen and moisture permeability google.comgoogle.com. The use of deoxidizers and desiccants within the packaging is also recommended to maintain a dry, low-oxygen environment google.com. A relative humidity of 20% or less is considered important for maintaining the stability of acarbose formulations google.com.

Conclusion and Future Research Directions

Unexplored Avenues in Synthetic Chemistry and Derivatization

The full synthetic potential of Acarbose (B1664774) Tridecaacetate remains largely untapped. As a fully protected derivative, it offers a stable scaffold for regioselective modifications that are challenging to perform on the unprotected, polyhydroxylated acarbose.

Potential Synthetic Routes:

Standard peracetylation of carbohydrates is typically achieved using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or sodium acetate (B1210297). archivepp.com It can be inferred that the synthesis of Acarbose Tridecaacetate would follow a similar protocol, treating acarbose with an excess of acetic anhydride.

| Reactants | Reagents | Product |

| Acarbose | Acetic Anhydride, Pyridine | This compound |

Unexplored Derivatization:

Selective Deacetylation and Functionalization: The thirteen acetyl groups on this compound are chemically distinct, offering the potential for selective removal to unmask specific hydroxyl groups for further functionalization. This could lead to the synthesis of novel acarbose analogs with modified pharmacokinetic or pharmacodynamic properties.

Glycosylation and Chain Extension: The protected nature of this compound could facilitate controlled glycosylation reactions at specific positions, allowing for the synthesis of higher-order oligosaccharide mimics.

Coupling to Other Moieties: The stable, lipophilic nature of this compound makes it an ideal candidate for coupling to other molecules, such as fluorescent probes or drug delivery systems, to study its biological interactions.

Advanced Computational and Spectroscopic Characterization Needs

While basic chemical data for this compound is available from commercial suppliers, a comprehensive academic characterization is lacking.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₅₁H₇₀NO₃₁ |

| Molecular Weight | 1192.1 g/mol |

| CAS Number | 117065-98-2 |

Data sourced from publicly available chemical databases.

Spectroscopic Characterization:

A thorough spectroscopic analysis of this compound is necessary to confirm its structure and provide reference data for future research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be required to assign all proton and carbon signals of the complex structure. The acetyl group signals would be expected in the upfield region (around 2.0 ppm in ¹H NMR), while the sugar and cyclitol ring protons would appear in the more downfield region. pacific.eduresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass and elemental composition of this compound. nih.gov Tandem MS (MS/MS) would provide valuable fragmentation data to further elucidate its structure.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong ester carbonyl (C=O) stretching bands, characteristic of the numerous acetate groups.

Computational Modeling:

Conformational Analysis: Molecular dynamics simulations could provide insights into the preferred solution-state conformation of this compound, which is crucial for understanding its interaction with biological targets.

Docking Studies: While this compound itself is unlikely to be an active inhibitor due to the protected hydroxyl groups, computational docking of its selectively deacetylated derivatives into the active sites of various glycosidases could predict binding affinities and guide the synthesis of more potent inhibitors.

Potential for New Mechanistic Insights in Glycosidase Inhibition

The study of this compound and its derivatives could offer new perspectives on the mechanism of glycosidase inhibition. By systematically modifying the structure of acarbose, researchers can probe the specific interactions between the inhibitor and the enzyme's active site.

Acarbose is known to be a competitive and reversible inhibitor of α-glucosidases. drugbank.com this compound, being fully acetylated, would likely be inactive as an inhibitor because the hydroxyl groups, which are crucial for binding to the enzyme's active site, are blocked. However, its utility lies in its role as a precursor to selectively modified analogs.

By synthesizing derivatives with specific hydroxyl groups exposed, researchers could systematically map the hydrogen bonding network and steric interactions that are critical for potent inhibition. This could lead to a more refined understanding of the pharmacophore of α-glucosidase inhibitors.

Future Directions in the Design of Glycomimetics for Research Applications

Glycomimetics, compounds that mimic the structure of carbohydrates, are valuable tools in chemical biology. This compound serves as a versatile starting material for the creation of novel glycomimetics based on the acarbose scaffold.

Probes for Enzyme Activity: By attaching reporter groups (e.g., fluorescent tags, biotin) to selectively deprotected this compound, researchers can develop chemical probes to study the localization and activity of glycosidases in complex biological systems.

Scaffolds for Multivalent Inhibitors: The acarbose core could be used as a scaffold to present multiple binding epitopes, potentially leading to inhibitors with enhanced avidity for their target enzymes. This compound provides a stable platform for the controlled assembly of such multivalent structures.

Development of Prodrugs: The acetyl groups of this compound could potentially act as prodrug moieties, increasing the lipophilicity and membrane permeability of the parent compound. In vivo, these acetyl groups could be cleaved by esterases to release the active acarbose. This avenue, however, remains purely speculative without further investigation.

Q & A

Q. What is the mechanism of action of Acarbose Tridecaacetate in inhibiting α-glucosidase enzymes?

this compound acts as a competitive inhibitor of α-glucosidase, binding to the enzyme's active site and delaying carbohydrate digestion. This reduces postprandial glucose spikes. Methodologically, enzyme kinetics (e.g., Michaelis-Menten and Lineweaver-Burk analyses) are used to quantify inhibition constants (Ki) and confirm competitive inhibition . In vitro assays with yeast or mammalian α-glucosidase are standard, measuring residual enzyme activity via spectrophotometry .

Q. How is this compound synthesized from Acarbose?

Synthesis involves acetylating hydroxyl groups on the Acarbose backbone under controlled conditions. Key parameters include:

- Temperature : 25–40°C to prevent degradation.

- Reaction time : 12–24 hours for complete acetylation.

- Chemical stoichiometry : Excess acetic anhydride ensures full substitution. Purity is validated using HPLC (>98%) and NMR to confirm acetate group integration .

Advanced Research Questions

Q. How to design in vitro experiments to compare this compound’s efficacy with other α-glucosidase inhibitors?

- Enzyme source : Use standardized yeast or rat intestinal α-glucosidase.

- Controls : Include Acarbose and/or miglitol as reference inhibitors.

- Dose-response curves : Test concentrations from 0.1–5.0 mg/mL.

- Statistical analysis : Calculate IC50 values using nonlinear regression and compare via one-way ANOVA with post hoc Tukey’s test (e.g., SAS v9.2) .

- Replicates : Perform triplicate measurements to ensure reproducibility.

Q. How to address discrepancies in clinical trial data for this compound’s glucose-lowering effects?

- Exclusion criteria : Predefine exclusion of outliers (e.g., subjects with abnormal HbA1c variability) to reduce noise .

- Sensitivity analysis : Re-analyze data using both per-protocol and intention-to-treat cohorts.

- Statistical power : Ensure adequate sample size (n ≥ 40) to detect ≥0.5% HbA1c differences with 80% power .

Q. What analytical techniques validate the structural integrity and purity of synthesized this compound?

- HPLC : C18 reverse-phase column, mobile phase (acetonitrile:water, 70:30), UV detection at 254 nm.

- Mass spectrometry (MS) : Confirm molecular weight (C₆₀H₈₅NO₃₈, ~1412 g/mol) via ESI-MS.

- NMR : Assign acetate peaks (δ 1.9–2.1 ppm in ¹H NMR) and compare with reference spectra .

Q. How to assess this compound’s specificity for α-glucosidase versus other carbohydrate-metabolizing enzymes?

- Enzyme panel testing : Include α-amylase, β-glucosidase, and sucrase in parallel assays.

- Substrate competition : Vary maltose/sucrose concentrations to test inhibition kinetics.

- Molecular docking : Use software like AutoDock Vina to predict binding affinities for α-glucosidase vs. off-target enzymes .

Methodological and Experimental Design Questions

Q. How to statistically analyze the impact of this compound on postprandial glucose fluctuations?

- Glucose excursion (GE) : Calculate area under the curve (AUC) for glucose levels over 2–4 hours.

- Fluctuation index : Use standard deviation of glucose measurements.

- Statistical tools : Apply mixed-effects models to account for inter-subject variability, with SAS or R for analysis .

Q. What are critical considerations in cross-over studies evaluating this compound’s bioequivalence?

- Washout period : ≥7 days to eliminate carryover effects.

- Endpoint selection : Use both pharmacokinetic (Cₘₐₓ, AUC) and pharmacodynamic (HbA1c, GE) markers.

- Confidence intervals : Report 90% CIs for T/R ratios; bioequivalence is confirmed if intervals fall within 80–125% .

Data Interpretation and Contradiction Management

Q. How to reconcile conflicting in vitro and in vivo efficacy data for this compound?

- Dosage adjustment : Account for bioavailability differences (e.g., lower in vivo absorption due to solubility).

- Model systems : Validate findings in human intestinal cell lines (e.g., Caco-2) alongside animal models.

- Meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .

Q. What methodologies resolve structural ambiguity in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.